N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide
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Overview
Description
N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The product is then purified through techniques like flash chromatography and recrystallization .
Chemical Reactions Analysis
N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity and is studied for its potential as an antibiotic.
Medicine: Its anti-inflammatory properties make it a candidate for drug development.
Industry: The compound is used in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide can be compared to other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: These compounds also exhibit antimicrobial and anti-inflammatory activities.
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid: Known for its photoactive properties.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-methyl-2-(2-oxochromen-7-yl)oxy-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO4/c1-19(14-5-3-2-4-6-14)17(20)12-22-15-9-7-13-8-10-18(21)23-16(13)11-15/h2-11H,12H2,1H3 |
InChI Key |
LVPBFHKLXOHNNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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